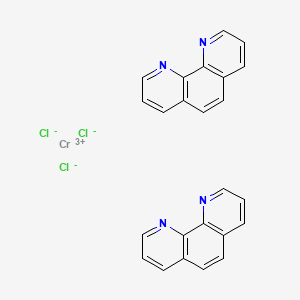
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate is a coordination complex with the chemical formula [CrCl2(C12H8N2)2]Cl·2H2O. This compound features a chromium(III) ion coordinated to two 1,10-phenanthroline ligands and two chloride ions in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate typically involves the reaction of chromium(III) chloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the chromium ion. The resulting product is then crystallized from the solution to obtain the dihydrate form .
Industrial Production Methods
This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing efficient crystallization techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water or other anions.
Redox Reactions: The chromium center can participate in redox reactions, changing its oxidation state under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve aqueous solutions and can be facilitated by heating or the presence of other coordinating agents.
Redox Reactions: Often involve reducing or oxidizing agents such as hydrogen peroxide or ascorbic acid.
Major Products Formed
Substitution Reactions: Formation of aqua complexes like [Cr(phen)2Cl(H2O)]2+ and [Cr(phen)2(H2O)2]3+.
Redox Reactions: Depending on the reagents, products can include different oxidation states of chromium complexes.
Scientific Research Applications
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its interactions with DNA and potential as a photoactivated chemotherapy agent.
Medicine: Explored for its potential in photodynamic therapy due to its ability to form covalent adducts with DNA upon light activation.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism by which cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate exerts its effects involves the coordination of the chromium center to target molecules. In biological systems, the compound can interact with DNA, leading to the formation of covalent adducts. This interaction is often enhanced by light activation, which promotes the formation of reactive species that can bind to nucleic acids . The molecular targets include purine bases in DNA, and the pathways involved are primarily related to oxidative stress and DNA damage .
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(1,10-phenanthroline)ruthenium(II): Similar in structure but contains ruthenium instead of chromium.
Dichloro(1,10-phenanthroline)copper(II): Contains copper and exhibits different redox properties.
cis-Dichlorobis(1,10-phenanthroline)cobalt(III): Contains cobalt and has different coordination chemistry
Uniqueness
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate is unique due to its specific coordination geometry and the ability of the chromium center to participate in a variety of chemical reactions.
Properties
CAS No. |
31282-15-2 |
|---|---|
Molecular Formula |
C24H16Cl3CrN4 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
chromium(3+);1,10-phenanthroline;trichloride |
InChI |
InChI=1S/2C12H8N2.3ClH.Cr/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChI Key |
LXQCKLCSVPSBCN-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Cl-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
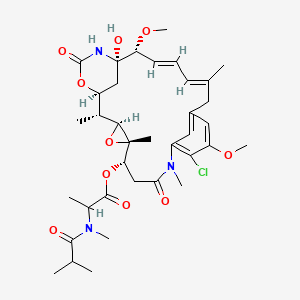
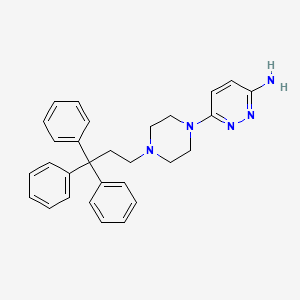
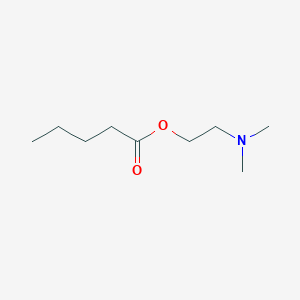
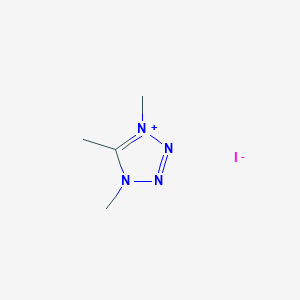
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
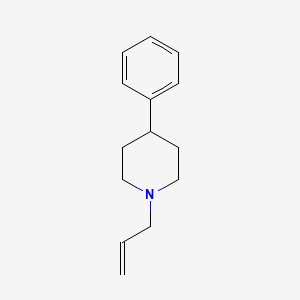
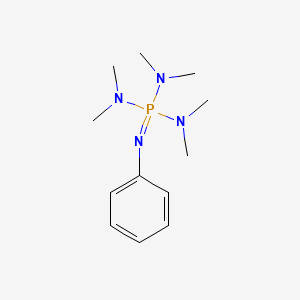
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
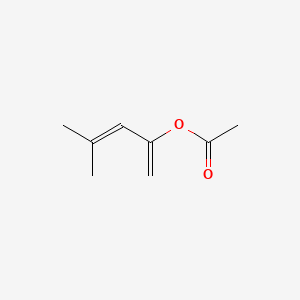
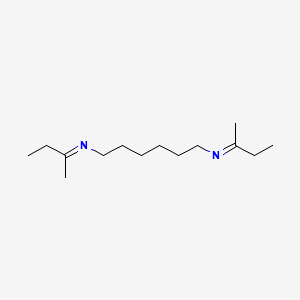
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
